molecular formula C27H46 B080194 5alpha-Cholest-22-ene, (Z)- CAS No. 15076-93-4

5alpha-Cholest-22-ene, (Z)-

Cat. No. B080194
CAS RN: 15076-93-4
M. Wt: 370.7 g/mol
InChI Key: FGASQKGMJOORPC-HBVVLULASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholest-22-ene, (Z)- is a cholesterol derivative that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and the various biochemical and physiological effects it exhibits. In

Scientific Research Applications

5alpha-Cholest-22-ene, (Z)- has been used in various scientific research applications, including studies on the regulation of cholesterol metabolism, the development of new drugs for the treatment of cholesterol-related diseases, and the investigation of the effects of cholesterol on cellular processes such as membrane fluidity and protein function. This compound has also been studied for its potential applications in the field of cancer research, as it has been shown to exhibit antiproliferative effects on certain cancer cell lines.

Mechanism Of Action

The mechanism of action of 5alpha-Cholest-22-ene, (Z)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cholesterol metabolism, or by modulating the expression of genes involved in cellular processes such as apoptosis and cell cycle regulation.

Biochemical And Physiological Effects

Studies have shown that 5alpha-Cholest-22-ene, (Z)- exhibits various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of total cholesterol and LDL cholesterol in the blood, while increasing the levels of HDL cholesterol. Additionally, 5alpha-Cholest-22-ene, (Z)- has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 5alpha-Cholest-22-ene, (Z)- in lab experiments is its unique chemical structure, which allows for the investigation of specific biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and has been shown to exhibit low toxicity in animal studies. However, one limitation of using 5alpha-Cholest-22-ene, (Z)- in lab experiments is the lack of information regarding its long-term effects on human health.

Future Directions

There are several future directions for further research on 5alpha-Cholest-22-ene, (Z)-. One such direction is the investigation of its potential as a therapeutic agent for the treatment of cholesterol-related diseases such as atherosclerosis and hypercholesterolemia. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on cellular processes such as apoptosis and cell cycle regulation. Finally, more research is needed to determine the long-term effects of 5alpha-Cholest-22-ene, (Z)- on human health, particularly with regards to its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5alpha-Cholest-22-ene, (Z)- can be achieved through several methods. One such method involves the oxidation of cholesterol using chromium trioxide in acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the oxidation of cholesterol with potassium permanganate in acetic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. Both methods result in the formation of 5alpha-Cholest-22-ene, (Z)- with high yields.

properties

CAS RN

15076-93-4

Product Name

5alpha-Cholest-22-ene, (Z)-

Molecular Formula

C27H46

Molecular Weight

370.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h8,10,19-25H,6-7,9,11-18H2,1-5H3/b10-8-/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

FGASQKGMJOORPC-HBVVLULASA-N

Isomeric SMILES

C[C@H](/C=C\CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

synonyms

(Z)-5α-Cholest-22-ene

Origin of Product

United States

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